![molecular formula C21H23FO2 B14241968 (4-Fluorophenyl){4-[(oct-7-en-1-yl)oxy]phenyl}methanone CAS No. 403483-46-5](/img/structure/B14241968.png)
(4-Fluorophenyl){4-[(oct-7-en-1-yl)oxy]phenyl}methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Fluorophenyl){4-[(oct-7-en-1-yl)oxy]phenyl}methanone is an organic compound characterized by the presence of a fluorophenyl group and an oct-7-en-1-yloxy group attached to a phenylmethanone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl){4-[(oct-7-en-1-yl)oxy]phenyl}methanone typically involves a multi-step process. One common method includes the following steps:
Formation of the Oct-7-en-1-yloxy Group: This step involves the reaction of oct-7-en-1-ol with an appropriate halogenating agent to form oct-7-en-1-yl halide.
Coupling with 4-Hydroxybenzophenone: The oct-7-en-1-yl halide is then reacted with 4-hydroxybenzophenone in the presence of a base to form the desired ether linkage.
Introduction of the Fluorophenyl Group: Finally, the fluorophenyl group is introduced through a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(4-Fluorophenyl){4-[(oct-7-en-1-yl)oxy]phenyl}methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted fluorophenyl derivatives.
Aplicaciones Científicas De Investigación
(4-Fluorophenyl){4-[(oct-7-en-1-yl)oxy]phenyl}methanone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and material science.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of (4-Fluorophenyl){4-[(oct-7-en-1-yl)oxy]phenyl}methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Comparación Con Compuestos Similares
Similar Compounds
(4-Chlorophenyl){4-[(oct-7-en-1-yl)oxy]phenyl}methanone: Similar structure but with a chlorine atom instead of fluorine.
(4-Bromophenyl){4-[(oct-7-en-1-yl)oxy]phenyl}methanone: Similar structure but with a bromine atom instead of fluorine.
(4-Iodophenyl){4-[(oct-7-en-1-yl)oxy]phenyl}methanone: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorophenyl group in (4-Fluorophenyl){4-[(oct-7-en-1-yl)oxy]phenyl}methanone imparts unique electronic properties, such as increased electronegativity and stability, compared to its chloro, bromo, and iodo analogs. This makes it particularly valuable in applications requiring high chemical stability and specific electronic characteristics.
Propiedades
Número CAS |
403483-46-5 |
|---|---|
Fórmula molecular |
C21H23FO2 |
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
(4-fluorophenyl)-(4-oct-7-enoxyphenyl)methanone |
InChI |
InChI=1S/C21H23FO2/c1-2-3-4-5-6-7-16-24-20-14-10-18(11-15-20)21(23)17-8-12-19(22)13-9-17/h2,8-15H,1,3-7,16H2 |
Clave InChI |
DEHGGEJABLICFE-UHFFFAOYSA-N |
SMILES canónico |
C=CCCCCCCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


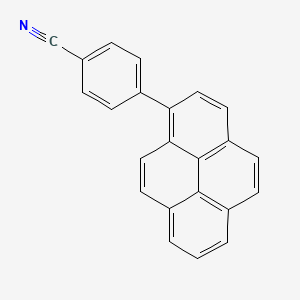
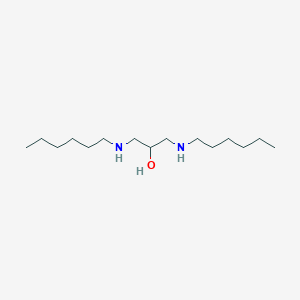
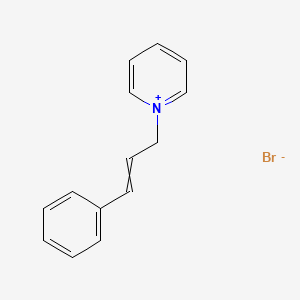

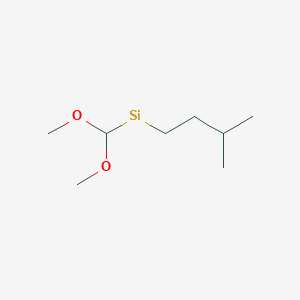
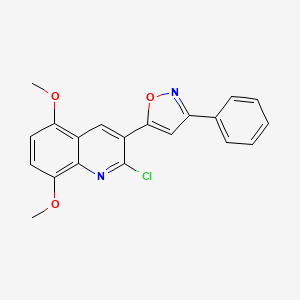
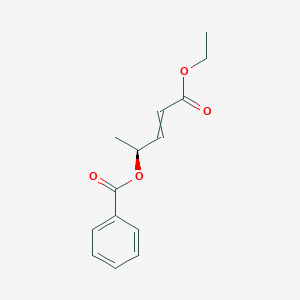
![tert-Butyl(dimethyl)[3-(3-phenyloxiran-2-yl)propoxy]silane](/img/structure/B14241926.png)
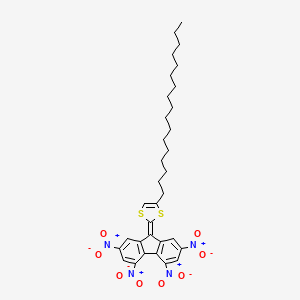


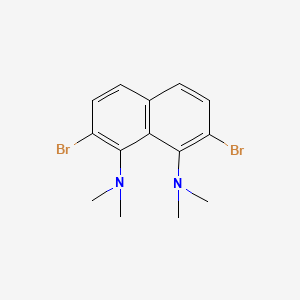
![4-chloro-3H-triazolo[4,5-g]quinoline](/img/structure/B14241967.png)
![N~1~-[3-(1-Azacyclohexadecan-3-yl)propyl]propane-1,3-diamine](/img/structure/B14241976.png)
